molecular formula C13H13N3 B13955155 3-Aminomethyl harmane CAS No. 63885-91-6

3-Aminomethyl harmane

Cat. No.: B13955155
CAS No.: 63885-91-6
M. Wt: 211.26 g/mol
InChI Key: HEFWTWTYTSSMBE-UHFFFAOYSA-N
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Description

(1-methyl-9H-pyrido[3,4-b]indol-3-yl)methanamine, also known as 1-methyl-β-carboline, is a heterocyclic compound that belongs to the class of β-carbolines. This compound is structurally characterized by a pyridine ring fused to an indole moiety, with a methyl group at the 1-position and a methanamine group at the 3-position. It is known for its biological activity and has been studied for its potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-methyl-9H-pyrido[3,4-b]indol-3-yl)methanamine typically involves the construction of the β-carboline core followed by functionalization at specific positions. One common method involves the Pictet-Spengler reaction, where tryptamine derivatives react with aldehydes or ketones to form the β-carboline structure . The reaction conditions often include acidic catalysts and controlled temperatures to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of solid acid catalysts can be employed to enhance the efficiency of the process . Additionally, green chemistry approaches, such as solvent-free conditions and microwave irradiation, are being explored to make the production more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

(1-methyl-9H-pyrido[3,4-b]indol-3-yl)methanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include N-oxides, dihydro derivatives, and various substituted β-carbolines, which can exhibit different biological activities .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1-methyl-9H-pyrido[3,4-b]indol-3-yl)methanamine is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other β-carbolines. Its methanamine group at the 3-position allows for unique interactions with biological targets, making it a valuable compound for research and therapeutic applications .

Properties

CAS No.

63885-91-6

Molecular Formula

C13H13N3

Molecular Weight

211.26 g/mol

IUPAC Name

(1-methyl-9H-pyrido[3,4-b]indol-3-yl)methanamine

InChI

InChI=1S/C13H13N3/c1-8-13-11(6-9(7-14)15-8)10-4-2-3-5-12(10)16-13/h2-6,16H,7,14H2,1H3

InChI Key

HEFWTWTYTSSMBE-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC2=C1NC3=CC=CC=C32)CN

Origin of Product

United States

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